1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine
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Overview
Description
1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine involves several stepsCommon methods for synthesizing pyrazolopyridine derivatives include cyclization reactions involving hydrazines and pyridine derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
1-[(3-Methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine can be compared to other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a different substitution pattern, offering unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]pyrazolo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C12H16N4/c1-8-2-9(3-8)7-16-12-6-14-5-11(13)10(12)4-15-16/h4-6,8-9H,2-3,7,13H2,1H3 |
InChI Key |
INSRINQMLVGEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C3=C(C=N2)C(=CN=C3)N |
Origin of Product |
United States |
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